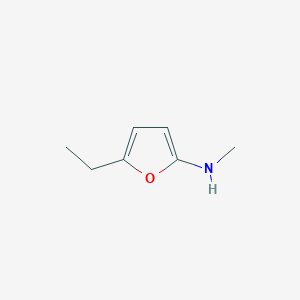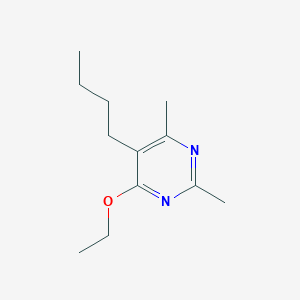
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains chloro, methyl, and trifluoromethyl substituents, which contribute to its unique chemical properties.
準備方法
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-chloro-4-methylaniline with 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting intermediate is then treated with thiourea to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
化学反応の分析
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-methylpyridin-2-yl)methyl)thiourea: The presence of a methyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with molecular targets.
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)thiourea: The substitution of an ethyl group for the methyl group can influence the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H12Cl2F3N3S |
|---|---|
分子量 |
394.2 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C15H12Cl2F3N3S/c1-8-2-3-10(5-11(8)16)23-14(24)22-7-13-12(17)4-9(6-21-13)15(18,19)20/h2-6H,7H2,1H3,(H2,22,23,24) |
InChIキー |
QQJKGWLIIFAFEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


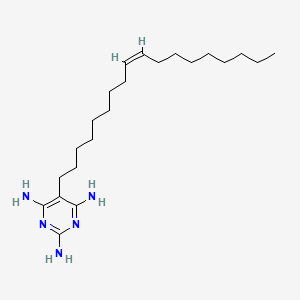
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
![5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13096530.png)
![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)


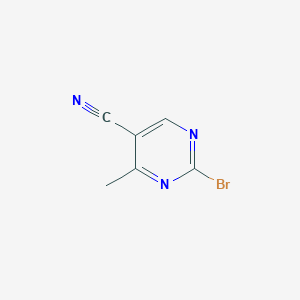

![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)
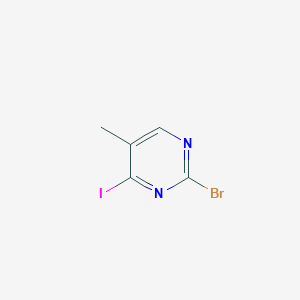

![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
